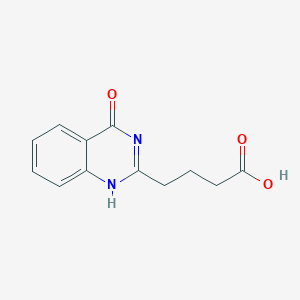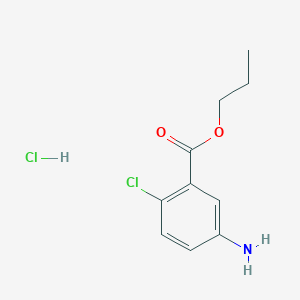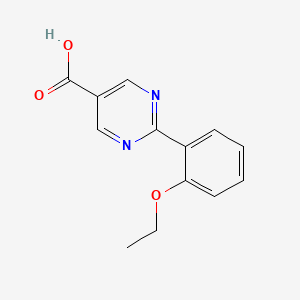![molecular formula C13H11N3O B7774215 (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B7774215.png)
(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenyl group with a methanamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde can form the oxazole ring, which is then fused with a phenyl group through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and fusion processes. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or methanamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine: This compound features a morpholine ring instead of a phenyl group, which can alter its reactivity and biological activity.
(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine: This variant includes a piperidine ring, providing different pharmacological properties.
Uniqueness
(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine is unique due to its specific structural arrangement, which combines the properties of oxazole, pyridine, and phenyl groups. This combination allows for versatile chemical reactivity and potential biological applications .
Propiedades
IUPAC Name |
[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-8-9-3-5-10(6-4-9)13-16-12-11(17-13)2-1-7-15-12/h1-7H,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGUNZSVPBOFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B7774150.png)
![2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B7774168.png)






![Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-](/img/structure/B7774216.png)
![(4-(Benzo[d]thiazol-2-yl)phenyl)methanol](/img/structure/B7774220.png)


![3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B7774235.png)
